molecular formula C24H18N6O4S2 B13987070 4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 59541-31-0

4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B13987070
CAS No.: 59541-31-0
M. Wt: 518.6 g/mol
InChI Key: DXCROFSBOHNLOG-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is particularly noted for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- involves multiple steps. One common method includes the reaction of (Z)-4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide with 2-hydroxybenzaldehyde under slightly heated conditions (80°C) for 2 hours . The reaction yields a characteristic yellow precipitate, which is then purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a crucial role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- stands out due to its specific structure, which allows for selective inhibition of CA IX over other carbonic anhydrase isoforms. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Properties

CAS No.

59541-31-0

Molecular Formula

C24H18N6O4S2

Molecular Weight

518.6 g/mol

IUPAC Name

4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C24H18N6O4S2/c31-22-21(23(32)30(19-9-5-2-6-10-19)29(22)18-7-3-1-4-8-18)27-26-17-11-13-20(14-12-17)36(33,34)28-24-25-15-16-35-24/h1-16,31H,(H,25,28)

InChI Key

DXCROFSBOHNLOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)O

Origin of Product

United States

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